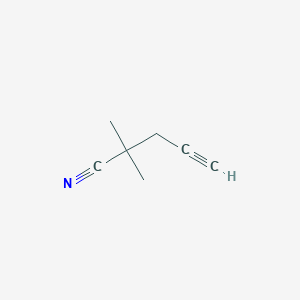
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, an isopropyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Amidation: Formation of the benzamide core by reacting the halogenated benzene derivative with isopropylamine.
Methoxylation: Introduction of the methoxy group through a methoxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide can be compared with similar compounds such as:
6-Chloro-2-fluoro-3-methylphenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
6-Chloro-2-fluoro-3-formylbenzoate: Contains a formyl group instead of an isopropyl group.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C11H13ClFNO2 |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
6-chloro-2-fluoro-3-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H13ClFNO2/c1-6(2)14-11(15)9-7(12)4-5-8(16-3)10(9)13/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
HNOVPFKGAMPPKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=C(C=CC(=C1F)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)









